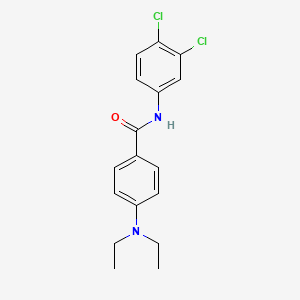

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide belongs to a class of compounds that have been explored for their unique chemical and physical properties. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications and the insights they offer into chemical interactions and reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of elemental selenium, dimethyl acetylenedicarboxylate, and other reagents under specific conditions to yield the desired products with high specificity and yields. For example, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene has been reported to give specific selenacyclooctane derivatives (Nakayama et al., 1998).

Molecular Structure Analysis

X-ray diffraction analysis and other spectroscopic methods like IR, NMR, and UV-Vis have been employed to determine the molecular structure of related benzamide compounds. These analyses provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, revealing the intricate details of molecular conformations (Demir et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to a variety of products depending on the reagents and conditions used. For instance, reactions with MeI, dimethyl acetylenedicarboxylate, and elemental sulfur under mild conditions have been shown to yield specific iodide, diselenole, and dithiocarboxylate derivatives, respectively. Thermolysis in refluxing o-dichlorobenzene can afford α-diselenoamide derivatives, highlighting the reactivity and versatility of these compounds (Nakayama et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide has been the focus of research due to its potential in various applications. One study described the synthesis and structural characterization of oxorhenium(V) complexes with thiosemicarbazones derived from related chemical structures. These complexes exhibit strong antiproliferative effects, highlighting their potential in medical applications (H. Nguyen et al., 2009). Additionally, research on benzamides has shown synthesis routes leading to compounds with unique properties, such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcasing the versatility of benzamide derivatives in chemical synthesis (J. Nakayama et al., 1998).

Antipathogenic and Antibacterial Properties

A study focused on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives related to N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide. These derivatives showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities (Carmen Limban et al., 2011). This suggests potential for developing novel antimicrobial agents with antibiofilm properties.

Applications in Material Science

Research into the graft polymerization of acrylamide on cellulose, utilizing benzophenone as a photo-initiator, reveals applications beyond biological activity. This process, leading to the successful grafting of polyacrylamide on cotton fabrics, demonstrates the use of benzamide derivatives in enhancing material properties such as antibacterial abilities through simple chlorination processes (K. Hong et al., 2009).

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-13-7-10-15(18)16(19)11-13/h5-11H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPABMLFSDQAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-(diethylamino)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)